Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

CAS No.: 70965-23-0

Cat. No.: VC1970882

Molecular Formula: C5H6N4O4

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70965-23-0 |

|---|---|

| Molecular Formula | C5H6N4O4 |

| Molecular Weight | 186.13 g/mol |

| IUPAC Name | methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate |

| Standard InChI | InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 |

| Standard InChI Key | XBISXCYXLGZZFH-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=NC(=N1)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)CN1C=NC(=N1)[N+](=O)[O-] |

Introduction

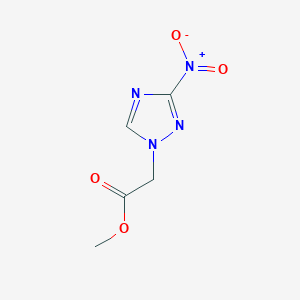

Chemical Identity and Structure

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate belongs to the class of 1,2,4-triazole derivatives, featuring a nitro group at the 3-position of the triazole ring and a methyl acetate moiety connected to the N1 position. The compound is characterized by the following identifiers and structural properties:

| Property | Value |

|---|---|

| Chemical Formula | C₅H₆N₄O₄ |

| Molecular Weight | 186.13 g/mol |

| CAS Number | 70965-23-0 |

| IUPAC Name | methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate |

| InChI | InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 |

| InChI Key | XBISXCYXLGZZFH-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=NC(=N1)N+[O-] |

The molecular structure consists of a 1,2,4-triazole ring with a nitro group (-NO₂) at position 3 and a methyl acetate group (-CH₂COOCH₃) attached to the N1 position of the triazole ring .

Physical Properties

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate possesses distinct physical characteristics that influence its handling, storage, and applications in various chemical processes. The compound typically appears as a solid powder at room temperature . The detailed physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Physical State | Solid powder |

| Boiling Point | 394.9°C at 760 mmHg |

| Density | 1.64 g/cm³ |

| Appearance | Powder |

| Storage Condition | Room temperature |

The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of polar functional groups including the nitro group and the ester functionality .

Synthesis Methods

Traditional Synthesis

The traditional synthesis of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves a nucleophilic substitution reaction between 3-nitro-1,2,4-triazole and methyl chloroacetate or methyl bromoacetate. This reaction is generally conducted under basic conditions to facilitate the deprotonation of the triazole nitrogen, enhancing its nucleophilicity .

The reaction can be represented as:

3-Nitro-1,2,4-triazole + Methyl chloroacetate → Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

This conventional batch method, while effective, often faces challenges including moderate yields, extended reaction times, and the need for purification steps such as chromatography to remove byproducts .

Continuous-Flow Synthesis

Recent advances in synthetic methodology have led to the development of continuous-flow processes for the synthesis of triazole derivatives including methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate. This approach offers significant advantages over traditional batch methods, particularly for compounds containing potentially hazardous nitro groups.

The continuous-flow synthesis typically employs a multi-stage reactor system that allows for precise control of reaction parameters including temperature, pressure, and residence time. This methodology has demonstrated several advantages:

-

Higher yields compared to batch processes

-

Improved safety through better handling of energetic intermediates

-

Elimination of chromatographic purification steps

-

Reduced reaction times

The continuous-flow method for triazole synthesis has been reported to achieve yields up to 85%, significantly higher than conventional batch methods. Additionally, the flow process allows for the safe handling of potentially hazardous nitro-containing intermediates by minimizing their residence time in the reactor .

| Hazard Statement | Code |

|---|---|

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Appropriate precautionary measures include:

-

Avoiding breathing dust/fumes/gas/mist/vapors/spray (P261)

-

Washing hands thoroughly after handling (P264)

-

Using only outdoors or in a well-ventilated area (P271)

-

Wearing protective gloves/protective clothing/eye protection/face protection (P280)

-

Specific treatment protocols for exposure (P301+P312, P302+P352, P304+P340, P305+P351+P338)

Standard laboratory safety practices should be employed when handling this compound, including the use of appropriate personal protective equipment and conducting operations in a fume hood with adequate ventilation.

Applications in Research and Development

Pharmaceutical Applications

Compounds containing the 1,2,4-triazole moiety, including derivatives of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, have demonstrated significant potential in pharmaceutical research. The 1,2,4-triazole scaffold is found in numerous bioactive compounds with diverse pharmacological properties:

-

Antimicrobial Activity: 1,2,4-triazole derivatives have shown significant antibacterial properties against various bacterial strains. The nitro group at the 3-position can enhance antimicrobial activity through specific interactions with biological targets.

-

Antifungal Properties: Many triazole compounds are known for their antifungal activity, with several commercial antifungal drugs based on the triazole scaffold. The nitro-substituted variants may offer unique activity profiles against fungal pathogens.

-

Building Blocks for Drug Development: Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. The ester group provides a convenient handle for further functionalization, while the nitro group can be reduced to an amino group to yield compounds with different biological profiles.

Agricultural Applications

Triazole derivatives, including nitro-substituted variants, have applications in agricultural chemistry:

-

Herbicides and Pesticides: The unique structural features of triazole compounds make them candidates for development as agricultural chemicals, particularly as herbicides and pesticides.

-

Plant Growth Regulators: Some triazole compounds function as plant growth regulators by inhibiting gibberellin biosynthesis, leading to shorter, more robust plants with enhanced stress resistance.

Synthetic Applications

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate serves as a versatile building block in organic synthesis:

-

Functional Group Transformations: The nitro group can undergo various transformations, including reduction to an amino group, providing access to methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate and related compounds.

-

Heterocyclic Chemistry: The compound serves as a precursor for the synthesis of more complex heterocyclic systems with potential applications in material science and medicinal chemistry.

-

Ester Hydrolysis: Hydrolysis of the methyl ester yields 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, which can be further functionalized through amide bond formation and other transformations .

| Supplier | Product Number | Quantity | Price (USD) | Reference Date |

|---|---|---|---|---|

| TRC | B498638 | 50 mg | $155 | 2021-12-16 |

| Matrix Scientific | 037745 | 500 mg | $252 | 2021-12-16 |

| AK Scientific | 8521AE | 500 mg | $390 | 2021-12-16 |

| American Custom Chemicals Corporation | CHM0311976 | 5 mg | $501.39 | 2021-12-16 |

| Crysdot | CD11068923 | 1 g | $518 | 2021-12-16 |

This pricing data indicates that the compound is relatively expensive, particularly for high-purity research-grade material, which suggests specialized synthesis requirements or limited production volume .

Related Compounds and Derivatives

Several structurally related compounds have been studied and reported in the literature:

Amino Derivative

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (CAS: 959054-36-5) is a closely related compound where the nitro group is replaced by an amino group. This compound is often prepared by reduction of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and exhibits different biological properties due to the change in electronic and hydrogen-bonding characteristics.

Carboxylic Acid Derivative

2-(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, obtained by hydrolysis of the methyl ester, serves as an important intermediate in the synthesis of amide derivatives with potential pharmaceutical applications .

Dinitromethyl-Substituted Derivatives

More complex derivatives, such as di(3,4-diamino-1,2,4-triazolium) 3-dinitromethyl-5-nitramino-1,2,4-triazolate, represent highly functionalized triazole systems with specialized applications .

Analytical Characterization

Analytical characterization of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate typically employs various spectroscopic and chromatographic techniques:

Spectroscopic Data

Characteristic spectroscopic features of the compound include:

¹H NMR: The proton NMR spectrum shows distinctive signals for the triazole ring proton, methylene protons adjacent to the triazole nitrogen, and the methyl ester protons.

¹³C NMR: Carbon NMR reveals characteristic signals for the carbonyl carbon, triazole ring carbons, methylene carbon, and methyl carbon.

IR Spectroscopy: Key absorption bands include those corresponding to the nitro group (asymmetric and symmetric N-O stretching), carbonyl stretching of the ester group, and C-N stretching vibrations of the triazole ring .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly employed for purity determination and quantitative analysis of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, typically utilizing reversed-phase conditions with UV detection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume